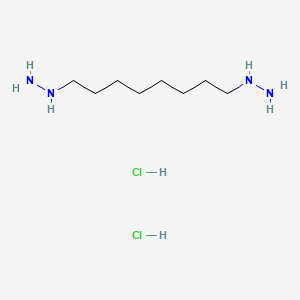
1,8-Dihydrazinyloctane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydrazinyloctane dihydrochloride, also known as DDAO, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of hydrazine and has been synthesized through various methods. In
Wirkmechanismus
1,8-Dihydrazinyloctane dihydrochloride acts as a fluorescent probe by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the hydrazine moiety in 1,8-Dihydrazinyloctane dihydrochloride by ROS, which results in the formation of a fluorescent compound. The fluorescence intensity of 1,8-Dihydrazinyloctane dihydrochloride is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
1,8-Dihydrazinyloctane dihydrochloride has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. It has been reported that 1,8-Dihydrazinyloctane dihydrochloride can inhibit the growth of cancer cells in vitro, but further studies are needed to confirm this effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,8-Dihydrazinyloctane dihydrochloride in lab experiments is its high sensitivity and selectivity for ROS detection. Additionally, 1,8-Dihydrazinyloctane dihydrochloride is easy to synthesize and has a low cost compared to other fluorescent probes. However, one of the limitations of using 1,8-Dihydrazinyloctane dihydrochloride is its low water solubility, which can affect its performance in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1,8-Dihydrazinyloctane dihydrochloride in scientific research. One of the potential applications is its use in the development of biosensors for the detection of ROS in living cells. Additionally, 1,8-Dihydrazinyloctane dihydrochloride can be used in the synthesis of new polymeric materials for drug delivery and tissue engineering applications. Finally, further studies are needed to explore the potential anticancer effects of 1,8-Dihydrazinyloctane dihydrochloride and its mechanism of action.
Conclusion:
In conclusion, 1,8-Dihydrazinyloctane dihydrochloride is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,8-Dihydrazinyloctane dihydrochloride has the potential to be a valuable tool in scientific research and its applications in various fields are still being explored.
Synthesemethoden
1,8-Dihydrazinyloctane dihydrochloride can be synthesized through the reaction of 1,8-dibromo-octane with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain 1,8-Dihydrazinyloctane dihydrochloride as a white crystalline solid. This method has been reported in various scientific journals and has been used to synthesize 1,8-Dihydrazinyloctane dihydrochloride for research purposes.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydrazinyloctane dihydrochloride has been used in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. Additionally, 1,8-Dihydrazinyloctane dihydrochloride has been used in the synthesis of polymeric materials for drug delivery and tissue engineering applications.
Eigenschaften
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Hydrazinyloctyl)hydrazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)


![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)

![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)





![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)